molecular formula C12H24N2O6 B7726433 2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide

2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide

Cat. No.: B7726433
M. Wt: 292.33 g/mol
InChI Key: DMHQAQIDRHQQRB-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide is a complex organic compound with a molecular formula of C12H24N2O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypropanoic acid (lactic acid), ethylene glycol, and ethylenediamine.

    Esterification: Lactic acid is first esterified with ethylene glycol to form ethylene glycol lactate.

    Amidation: The ethylene glycol lactate is then reacted with ethylenediamine to form the intermediate compound.

    Etherification: The intermediate compound undergoes etherification with additional ethylene glycol units to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ether derivatives.

Scientific Research Applications

2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-{2-[2-(hydroxyamino)ethoxy]ethoxy}ethyl)propanamide
  • 2-hydroxy-N-(2-{2-[2-(acetylamino)ethoxy]ethoxy}ethyl)propanamide
  • 2-hydroxy-N-(2-{2-[2-(methoxyamino)ethoxy]ethoxy}ethyl)propanamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide is unique due to the presence of the lactoylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-hydroxy-N-[2-[2-[2-(2-hydroxypropanoylamino)ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6/c1-9(15)11(17)13-3-5-19-7-8-20-6-4-14-12(18)10(2)16/h9-10,15-16H,3-8H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHQAQIDRHQQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOCCOCCNC(=O)C(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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